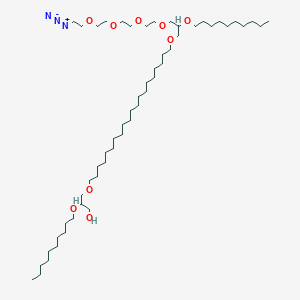![molecular formula C16H22O3 B12531338 2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate CAS No. 669714-93-6](/img/structure/B12531338.png)
2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate is an organic compound with a complex structure that includes both cyclohexene and cyclopentenone rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate can be achieved through a series of chemical reactions. One common method involves the radical addition of cyclopentanone to a cyclohexene derivative under oxygen in acetic acid. Catalysts such as manganese (II) acetate and cobalt (II) acetate are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclohex-1-enyl-prop-2-enal: This compound has a similar cyclohexene structure but differs in its functional groups and overall reactivity.
1-Cyclohexen-1-yl acetate: This compound shares the cyclohexene ring but has different substituents and chemical properties.
2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone: Known for its use in fragrances, this compound has a similar cyclohexene structure but different functional groups.
Uniqueness
2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate is unique due to its combination of cyclohexene and cyclopentenone rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
669714-93-6 |
|---|---|
Fórmula molecular |
C16H22O3 |
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
[2-[3-(cyclohexen-1-yl)propyl]-3-oxocyclopenten-1-yl] acetate |
InChI |
InChI=1S/C16H22O3/c1-12(17)19-16-11-10-15(18)14(16)9-5-8-13-6-3-2-4-7-13/h6H,2-5,7-11H2,1H3 |
Clave InChI |
WYAKTNMDQQNJQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C(=O)CC1)CCCC2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


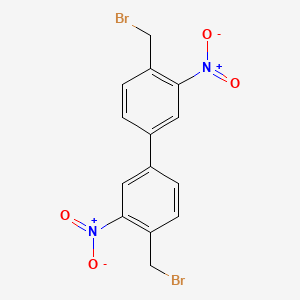
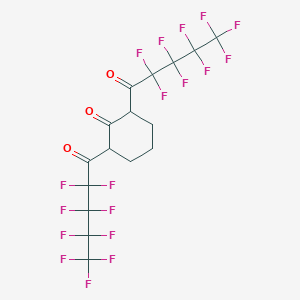
![Bis{2-[iodo(dimethyl)stannyl]ethyl}(oxo)phenyl-lambda~5~-phosphane](/img/structure/B12531292.png)
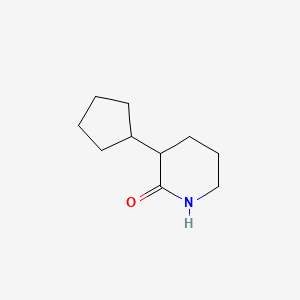
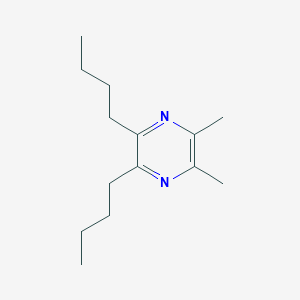
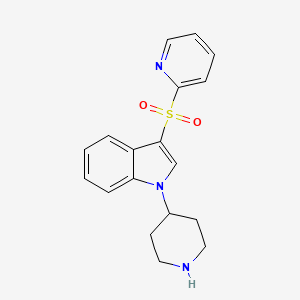

![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)
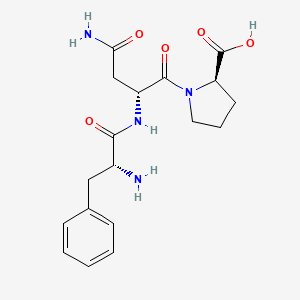
![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)
